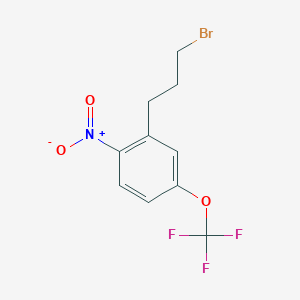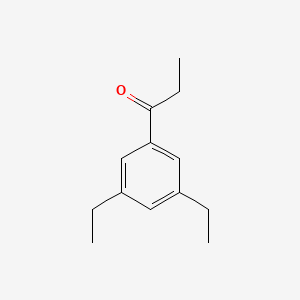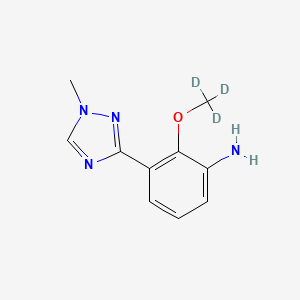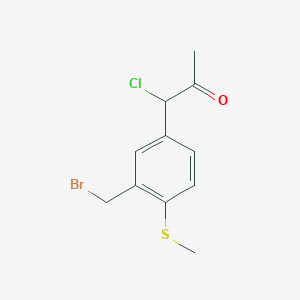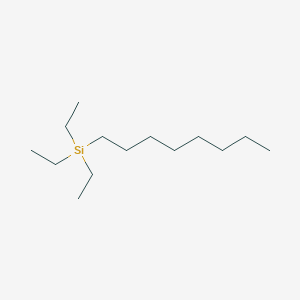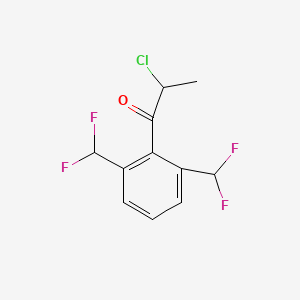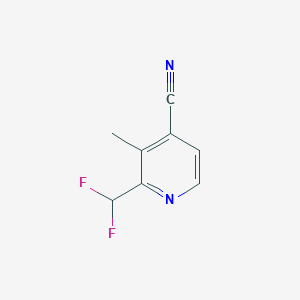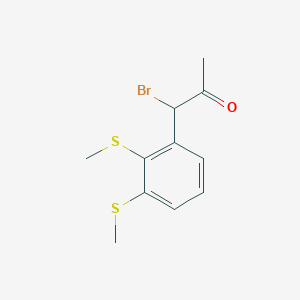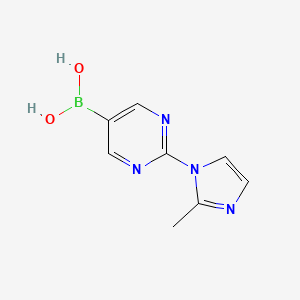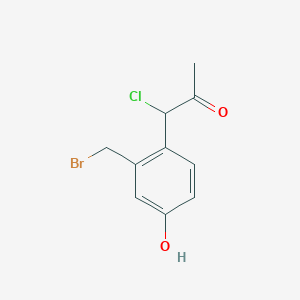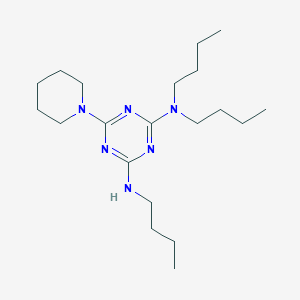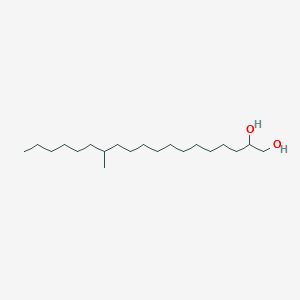
13-Methylnonadecane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methylnonadecane-1,2-diol is an organic compound with the molecular formula C20H42O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is notable for its long carbon chain and the presence of a methyl group at the 13th position, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylnonadecane-1,2-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 13-methylnonadecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding unsaturated compounds. This process is conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 13-Methylnonadecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 or LiAlH4 in an inert atmosphere.
Substitution: SOCl2 or PBr3 under reflux conditions.
Major Products Formed:
Oxidation: Formation of 13-methylnonadecanone or 13-methylnonadecanoic acid.
Reduction: Formation of 13-methylnonadecane.
Substitution: Formation of 13-methylnonadecane-1,2-dichloride or 13-methylnonadecane-1,2-dibromide.
Scientific Research Applications
13-Methylnonadecane-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 13-Methylnonadecane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability. The long carbon chain and methyl group contribute to its hydrophobic properties, which can impact its solubility and distribution in different environments.
Comparison with Similar Compounds
1,2-Nonadecanediol: Similar structure but lacks the methyl group at the 13th position.
13-Methyl-1,2-octadecanediol: Similar structure but with a shorter carbon chain.
13-Methyl-1,2-eicosanediol: Similar structure but with a longer carbon chain.
Uniqueness: 13-Methylnonadecane-1,2-diol is unique due to the presence of the methyl group at the 13th position, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
101489-30-9 |
|---|---|
Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
13-methylnonadecane-1,2-diol |
InChI |
InChI=1S/C20H42O2/c1-3-4-5-12-15-19(2)16-13-10-8-6-7-9-11-14-17-20(22)18-21/h19-22H,3-18H2,1-2H3 |
InChI Key |
RZTUZBQLMLKAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)
